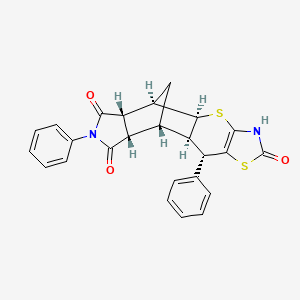
TSHR antagonist S37b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TSHR antagonist S37b is a compound known for its role in inhibiting the thyrotropin receptor (TSHR). It is the less effective enantiomer of TSHR antagonist S37a and shows only a minor effect on TSHR inhibition . This compound is primarily used in the research of thyroid function .
Preparation Methods
The preparation of TSHR antagonist S37b involves synthetic routes that include the use of specific reagents and conditions. The compound is synthesized through a series of chemical reactions that involve the formation of its unique molecular structure.
Chemical Reactions Analysis
TSHR antagonist S37b undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) for solubility and other solvents for specific reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TSHR antagonist S37b has several scientific research applications, particularly in the field of thyroid function research. It is used to study the inhibition of the thyrotropin receptor, which plays a crucial role in thyroid hormone production . This compound is also used in the research of autoimmune thyroid diseases, such as Graves’ disease, and in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of TSHR antagonist S37b involves its binding to the thyrotropin receptor, thereby inhibiting its activity. This inhibition affects the signaling pathways mediated by various types of G proteins and β-arrestins . By suppressing TSHR activity, this compound can induce hypothyroid states and is useful in studying thyroid function and related diseases .
Comparison with Similar Compounds
TSHR antagonist S37b is compared with other similar compounds, such as TSHR antagonist S37a. TSHR antagonist S37a is a more effective enantiomer and shows a stronger inhibition of the thyrotropin receptor . Other similar compounds include small molecule TSHR antagonists that are used in the research of thyroid function and related diseases . The uniqueness of this compound lies in its specific binding and minor inhibitory effect on TSHR, making it a valuable tool for specific research applications .
Properties
IUPAC Name |
(1R,2R,9S,10R,11S,12S,16S)-9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFJFPYQZCZNIH-BYXVQRNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@@H]4[C@H]2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C([C@@H]3C7=CC=CC=C7)SC(=O)N6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide](/img/structure/B8144779.png)
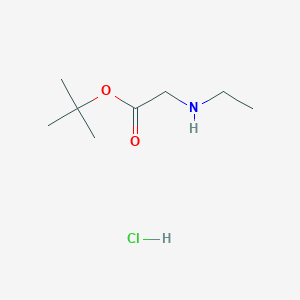
![5-[8-oxo-5-(6-piperidin-4-yloxypyridin-3-yl)-6-sulfanylidene-5,7-diazaspiro[3.4]octan-7-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B8144790.png)

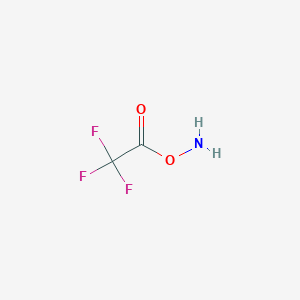
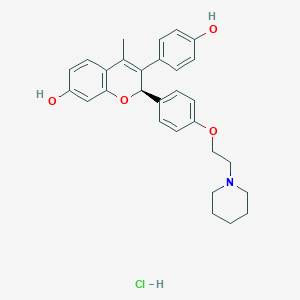
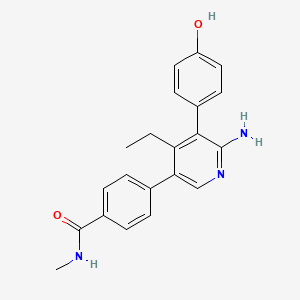
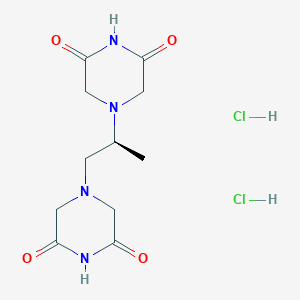
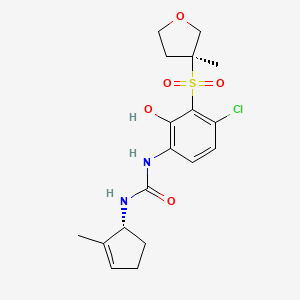
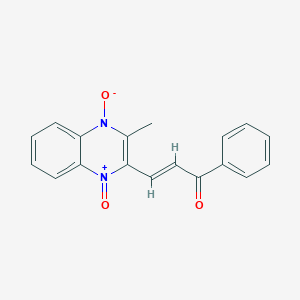
![1'-Benzyl-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,4'-piperidine]-2,4,6,8-tetraone](/img/structure/B8144830.png)
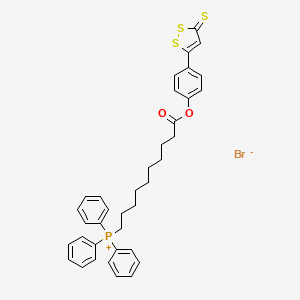
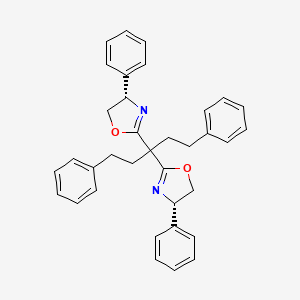
![4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8144858.png)
